

# molecular weight and formula of (Tyr0)-C-peptide (human)

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An In-Depth Technical Guide to (Tyr0)-C-peptide (Human)

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of human (Tyr0)-C-peptide, a derivative of the endogenous C-peptide critical for insulin biosynthesis. Initially considered a biologically inert byproduct, C-peptide is now recognized as an active signaling molecule with significant physiological effects, particularly in the context of diabetes and its complications. This document details the physicochemical properties, biological functions, associated signaling pathways, and standard experimental protocols for the study of (Tyr0)-C-peptide.

## **Physicochemical Properties**

(Tyr0)-C-peptide is a 31-amino-acid polypeptide that is a tyrosylated analog of human C-peptide.[1] The addition of a tyrosine residue facilitates radioiodination, making it a valuable tool in radioimmunoassays.

Table 1: Molecular and Chemical Data for (Tyr0)-C-peptide (Human)



Property	Value	References
Molecular Formula	C138H220N36O50	[2][3][4][5]
Calculated Molecular Weight	3183.5 g/mol	[2][3][4]
Amino Acid Sequence (Three- Letter Code)	Tyr-Glu-Ala-Glu-Asp-Leu-Gln- Val-Gly-Gln-Val-Glu-Leu-Gly- Gly-Gly-Pro-Gly-Ala-Gly-Ser- Leu-Gln-Pro-Leu-Ala-Leu-Glu- Gly-Ser-Leu-Gln	
CAS Number	57327-90-9	

## **Biological Function and Significance**

C-peptide is co-secreted with insulin in equimolar amounts from the pancreatic  $\beta$ -cells during the cleavage of proinsulin.[6][7] While initially disregarded, substantial evidence now indicates that C-peptide is a biologically active peptide hormone.[8] Its physiological roles are particularly relevant to the pathophysiology of diabetes and its long-term complications.

#### **Key Biological Functions:**

- Neuropathy: C-peptide administration has been shown to improve nerve function in animal models of type 1 diabetes, suggesting a role in preventing or reversing diabetic neuropathy.
   [9]
- Nephropathy: It can diminish glomerular hyperfiltration and reduce urinary albumin excretion, indicating a protective effect against diabetic nephropathy.[10]
- Cardiovascular Health: C-peptide can augment blood flow in skeletal muscle and skin.[10] It
  also exhibits protective effects against atherosclerosis through hypoglycemic, antioxidant,
  anti-apoptotic, and anti-inflammatory mechanisms.[11]
- Cellular Protection: C-peptide has demonstrated anti-inflammatory, cytoprotective, and antiapoptotic effects in various cell types.[6] It can inhibit the formation of reactive oxygen species (ROS) and downregulate inflammatory pathways such as NF-kB.[6]

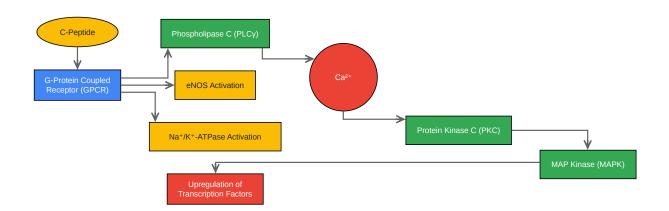


## **Signaling Pathways**

C-peptide exerts its biological effects by binding to a specific, yet to be definitively identified, G-protein coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[9][10][12] This binding initiates a cascade of intracellular signaling events.

#### Key Signaling Cascades:

- Ca2+-Dependent Pathways: C-peptide binding to its receptor activates Ca2+-dependent intracellular signaling pathways.[9][13] This leads to the activation of key enzymes such as mitogen-activated protein kinase (MAPK), phospholipase C gamma (PLCy), and protein kinase C (PKC).[9][12]
- Activation of eNOS and Na+/K+-ATPase: The downstream signaling from C-peptide receptor activation leads to the stimulation of endothelial nitric oxide synthase (eNOS) and Na+/K+-ATPase activities.[9][10][13] The reduced activity of these enzymes is implicated in the long-term complications of type 1 diabetes.[9]
- Transcriptional Regulation: The activation of these signaling pathways ultimately results in the upregulation of a range of transcription factors, influencing gene expression related to cellular function and survival.[9][13]





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Caption: C-Peptide Signaling Pathway.

## **Experimental Protocols**

The quantification of C-peptide is a cornerstone in diabetes research and clinical diagnostics, primarily for assessing endogenous insulin secretion. The most common methods are radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA).

### Radioimmunoassay (RIA) for C-peptide

RIA is a highly sensitive technique for measuring the concentration of antigens by the use of antibodies.

Principle: This is a competitive binding assay. A known quantity of radiolabeled (Tyr0)-C-peptide (tracer) competes with unlabeled C-peptide in the sample for a limited number of binding sites on a C-peptide-specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of C-peptide in the sample.

#### **Detailed Methodology:**

- Preparation of Standards and Samples:
  - Reconstitute lyophilized C-peptide standards to create a standard curve (typically ranging from 0.3 to 18 ng/mL).[14]
  - Prepare quality control samples at low, medium, and high concentrations.
  - Collect serum or plasma samples. To prevent proteolysis, aprotinin (500 KIU/mL) should be added.[15]
- Assay Procedure:
  - Pipette standards, controls, and unknown samples into appropriately labeled tubes.[15]
  - Add a fixed amount of 125I-labeled (Tyr0)-C-peptide to all tubes.

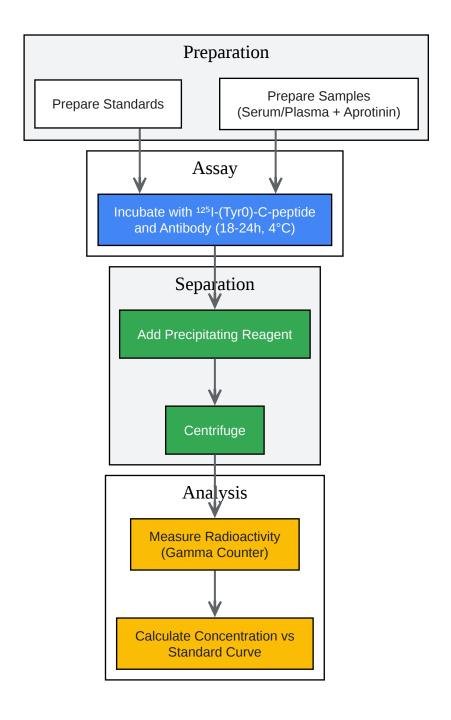
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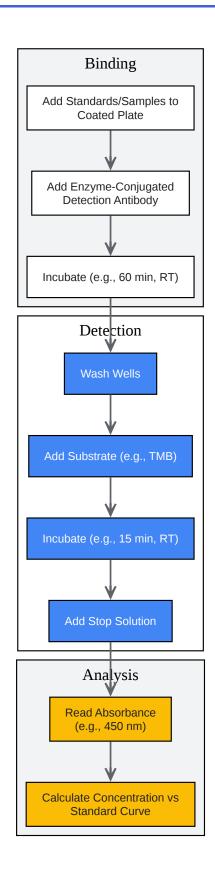


- Add the C-peptide specific antibody to all tubes except for the total count and non-specific binding (NSB) tubes.[15]
- Incubate the mixture, typically for 18-24 hours at 4°C, to allow for competitive binding.[14]
   [15]
- Separation of Bound and Free C-peptide:
  - Add a precipitating reagent (e.g., polyethylene glycol) to separate the antibody-bound C-peptide from the free C-peptide.[14][15]
  - Centrifuge the tubes to pellet the antibody-bound fraction.[15]
- Counting and Data Analysis:
  - Decant the supernatant containing the free fraction.
  - Measure the radioactivity of the pellet (bound fraction) in a gamma counter.
  - Construct a standard curve by plotting the percentage of tracer bound against the concentration of the standards.
  - Determine the C-peptide concentration in the unknown samples by interpolating their percentage of bound tracer from the standard curve.









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